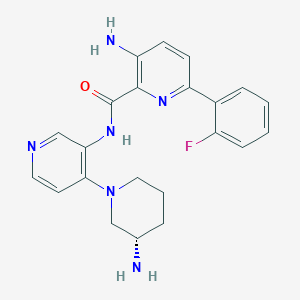
1-(3-Amino-5-ethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-ethylphenyl)ethanone: is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 3-position and an ethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the reduction of 1-(3-nitro-5-ethylphenyl)ethanone, which can be synthesized by nitration of 1-(5-ethylphenyl)ethanone followed by catalytic hydrogenation using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or reduction processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-5-ethylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nitration: 1-(3-Nitro-5-ethylphenyl)ethanone.
Reduction: 1-(3-Amino-5-ethylphenyl)ethanol.
Oxidation: 1-(3-Amino-5-ethylphenyl)acetic acid.
Applications De Recherche Scientifique
1-(3-Amino-5-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Amino-5-methylphenyl)ethanone: Similar structure but with a methyl group at the 5-position.
1-(3-Amino-4-ethylphenyl)ethanone: Similar structure but with an ethyl group at the 4-position.
Uniqueness
1-(3-Amino-5-ethylphenyl)ethanone is unique due to the specific positioning of the amino and ethyl groups on the aromatic ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(3-amino-5-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-9(7(2)12)6-10(11)5-8/h4-6H,3,11H2,1-2H3 |
Clé InChI |
MVZKMSPPYCRRMF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)



![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)


